molecular formula C22H19F3O6 B11648061 propan-2-yl {[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate

propan-2-yl {[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate

Cat. No.: B11648061
M. Wt: 436.4 g/mol
InChI Key: SNCIXPKOQZZONU-UHFFFAOYSA-N
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Description

Propan-2-yl {[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate is a complex organic compound with a unique structure that combines elements of chromen, phenoxy, and acetate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl {[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate typically involves multiple steps, including the formation of the chromen core, the introduction of the trifluoromethyl group, and the attachment of the phenoxy and acetate groups. Common reagents used in these reactions include trifluoromethylating agents, phenols, and acetic anhydride. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve heating under reflux or microwave irradiation to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures high yield and purity of the final product. Safety measures are also critical due to the potential hazards associated with some of the reagents and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl {[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the acetate or phenoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

Propan-2-yl {[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.

    Medicine: Research into its potential therapeutic effects includes investigations into its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which propan-2-yl {[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, where it can modulate the activity of the target molecule. Pathways involved in its mechanism of action may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Propan-2-yl {[3-(4-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate
  • Propan-2-yl {[3-(3-ethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate
  • Propan-2-yl {[3-(3-methylphenoxy)-4-oxo-2-(difluoromethyl)-4H-chromen-7-yl]oxy}acetate

Uniqueness

Propan-2-yl {[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable tool in research and industrial applications.

Properties

Molecular Formula

C22H19F3O6

Molecular Weight

436.4 g/mol

IUPAC Name

propan-2-yl 2-[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate

InChI

InChI=1S/C22H19F3O6/c1-12(2)29-18(26)11-28-14-7-8-16-17(10-14)31-21(22(23,24)25)20(19(16)27)30-15-6-4-5-13(3)9-15/h4-10,12H,11H2,1-3H3

InChI Key

SNCIXPKOQZZONU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OCC(=O)OC(C)C)C(F)(F)F

Origin of Product

United States

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